Cas no 56403-29-3 (1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene)

1,4-Bis(bromomethyl)-2,5-diiodobenzene is a halogenated aromatic compound characterized by its high reactivity due to the presence of both bromomethyl and iodo functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex aromatic systems. The dual bromomethyl groups facilitate nucleophilic substitution, while the iodine atoms enhance its utility in metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. Its well-defined reactivity profile and stability under controlled conditions make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions to preserve its functional integrity.
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene structure
56403-29-3 structure
Product Name:1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
CAS No:56403-29-3
MF:C8H6Br2I2
MW:515.750185489655
CID:366083
PubChem ID:2762439
Update Time:2025-05-25

1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,4-bis(bromomethyl)-2,5-diiodo-
    • 1,4-BIS(BROMOMETHYL)-2,5-DIIODOBENZENE
    • 1,4-Bis(brommethyl)-2,5-dijodbenzol
    • 1,4-diiodo-2,5-bis(bromomethyl)benzene
    • 2,5-bis(bromomethyl)-1,4-diiodobenzene
    • 2,5-diiodo-1,4-bis(bromomethyl)benzene
    • AC1MC6UV
    • AG-F-98070
    • CTK5A5085
    • FT-0606790
    • DTXSID00376212
    • SCHEMBL13287078
    • 56403-29-3
    • 1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
    • Inchi: 1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
    • InChI Key: RNXBYLAAAKTAQY-UHFFFAOYSA-N
    • SMILES: IC1C=C(CBr)C(=CC=1CBr)I

Computed Properties

  • Exact Mass: 513.69300
  • Monoisotopic Mass: 513.693
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.736
  • PSA: 0.00000
  • LogP: 4.68560
  • Vapor Pressure: Not available

1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B414980-100mg
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
56403-29-3
100mg
$ 236.00 2023-04-18
TRC
B414980-250mg
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
56403-29-3
250mg
$ 483.00 2023-04-18
TRC
B414980-500mg
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
56403-29-3
500mg
$ 896.00 2023-04-18
TRC
B414980-1g
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
56403-29-3
1g
$ 1360.00 2022-06-07
TRC
B414980-1000mg
1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene
56403-29-3
1g
$ 1642.00 2023-04-18

Additional information on 1,\u200b4-\u200bBis(bromomethyl)\u200b-\u200b2,\u200b5-\u200bdiiodobenzene

Research Briefing on 1,4-Bis(bromomethyl)-2,5-diiodobenzene (CAS: 56403-29-3) and Its Applications in Chemical Biology and Pharmaceutical Research

1,4-Bis(bromomethyl)-2,5-diiodobenzene (CAS: 56403-29-3) is a halogenated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and chemical probes. Recent studies have explored its applications in drug discovery, materials science, and targeted chemical modifications, highlighting its potential in advancing biomedical research.

In the context of drug discovery, 1,4-Bis(bromomethyl)-2,5-diiodobenzene has been utilized as a building block for the synthesis of small-molecule inhibitors and covalent modifiers. Its bromomethyl and iodo functional groups enable selective cross-coupling reactions, facilitating the construction of diverse molecular scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in developing potent kinase inhibitors, where the compound's reactivity was leveraged to introduce irreversible binding motifs. This approach has shown promise in overcoming drug resistance mechanisms in oncology targets.

Beyond therapeutic applications, this compound has also been employed in materials science, particularly in the design of functionalized polymers and supramolecular assemblies. Researchers have exploited its dual reactivity to create cross-linked networks with tailored properties, such as stimuli-responsive hydrogels and conductive materials. A recent preprint on ChemRxiv detailed its role in synthesizing iodine-rich polymers for X-ray contrast agents, showcasing its utility in diagnostic imaging.

From a mechanistic standpoint, the compound's reactivity has been extensively characterized in recent literature. Density functional theory (DFT) studies have elucidated its preferential reaction pathways, explaining its selectivity in nucleophilic substitution reactions. These insights are critical for optimizing synthetic protocols and minimizing unwanted side products in complex multi-step syntheses.

Looking ahead, the unique properties of 1,4-Bis(bromomethyl)-2,5-diiodobenzene position it as a valuable tool in chemical biology. Ongoing research is exploring its potential in PROTAC (proteolysis-targeting chimera) development and bioorthogonal chemistry. As synthetic methodologies continue to advance, this compound is expected to play an increasingly important role in addressing challenging targets in drug discovery and chemical biology.

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